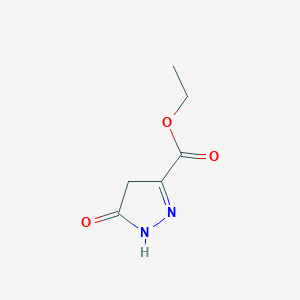

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

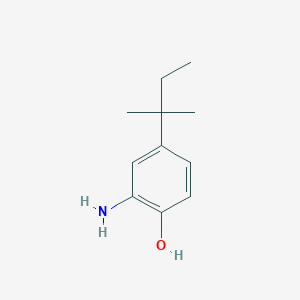

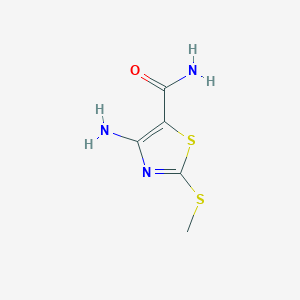

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O3 . It is also known by other names such as ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be achieved from Hydrazine monohydrochloride and 2-Butenedioic acid, 2-hydroxy-, 1,4-diethyl ester, sodium salt (1:1), (2Z)- .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate are complex and involve several steps. The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Physical And Chemical Properties Analysis

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has a molecular weight of 156.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 156.05349212 g/mol . The topological polar surface area of the compound is 67.8 Ų .

Applications De Recherche Scientifique

Core Element in Pyrazole Derivatives

Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, as a pyrazole derivative, is part of this core element and contributes to the diverse biological activities of pyrazoles .

Medicine

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have been found to have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture

In addition to their medical applications, pyrazoles are also used in agriculture . The specific applications of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate in agriculture are not mentioned, but it’s likely that it could be used in similar ways to other pyrazoles.

Synthesis of Pyrazole Derivatives

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be used in the synthesis of pyrazole derivatives . These derivatives have been synthesized using diverse methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Synthesis of Dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1phenyl-1 H -pyrazole) Heterocyclic Derivatives

A simple and efficient approach for the synthesis of dihydro-5- (4,5-dihydro-3-methyl-5-oxo-1phenyl-1 H -pyrazole) heterocyclic derivatives was developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as catalyst .

Antibacterial Properties

This molecule has noteworthy antibacterial properties . This makes it useful in the development of new antibacterial drugs.

Anti-inflammatory Properties

It also has anti-inflammatory properties . This could make it useful in the treatment of diseases and conditions characterized by inflammation.

Anticancer Properties

Finally, this molecule has anticancer properties . This suggests that it could be used in the development of new cancer treatments.

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWNWWDKWKYUBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279928 |

Source

|

| Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |

CAS RN |

58607-90-2 |

Source

|

| Record name | 58607-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)

![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)